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Compound of Interest

Compound Name: 22-Hydroxy Mifepristone-d6

Cat. No.: B7826077 Get Quote

This technical guide provides a comprehensive overview of the metabolic pathways of

mifepristone (RU-486), intended for researchers, scientists, and drug development

professionals. The guide details the enzymatic processes, resulting metabolites, and

experimental methodologies used to elucidate these pathways.

Introduction
Mifepristone is a synthetic steroid that acts as a progesterone and glucocorticoid receptor

antagonist.[1] Its clinical applications include medical termination of pregnancy and

management of hyperglycemia in Cushing's syndrome.[1] The efficacy and safety of

mifepristone are influenced by its metabolic fate in the body. Understanding the pathways of its

biotransformation is crucial for optimizing therapeutic regimens and predicting potential drug-

drug interactions.

Metabolic Pathways of Mifepristone
Mifepristone undergoes extensive hepatic metabolism primarily through two main pathways: N-

demethylation and hydroxylation.[2][3] These reactions are predominantly catalyzed by the

cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved.[2]

[4] Other CYP isoforms, including CYP2C8, CYP2C9, and CYP2B6, also contribute to its

metabolism. The primary metabolites retain biological activity, contributing to the overall

pharmacological effect.[2]

The major metabolites identified are:
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N-desmethyl mifepristone (M1)

N,N-didesmethyl mifepristone (M2)

Hydroxymethyl mifepristone (M3)

Hydroxymethyl N-desmethyl mifepristone (M4)

Hydroxymethyl N,N-didesmethyl mifepristone (M5)

Formyl mifepristone (M6)[3][5]

Below is a diagram illustrating the primary metabolic pathways of mifepristone.
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Primary metabolic pathways of mifepristone.
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Quantitative Analysis of Mifepristone Metabolism
The formation of mifepristone metabolites has been quantified in various in vitro and in vivo

systems. The following tables summarize key quantitative data from studies using human liver

microsomes and clinical pharmacokinetic studies.

Table 1: In Vitro Metabolism of Mifepristone in Human Hepatic S9 Fractions[3]

Compound Percentage of Sample

Unchanged Mifepristone ~65%

N-desmethyl mifepristone (M1) ~16%

N,N-didesmethyl mifepristone (M2) < 5%

Table 2: Kinetic Parameters of Mifepristone Metabolism in Human Liver Microsomes[4]

Metabolic Pathway Apparent Km (μM)
Vmax (pmol/min/mg
protein)

N-demethylation 10.6 ± 3.8 4920 ± 1340

Hydroxylation 9.9 ± 3.5 610 ± 260

Table 3: Pharmacokinetic Parameters of Mifepristone and its Metabolites in Humans[6]

Compound Concentration in Maternal Blood (ng/mL)

Mifepristone 557.4

N-desmethyl-mifepristone 638.7

22-OH-mifepristone 176.9

N,N-didesmethyl-mifepristone 144.5

N-desmethyl-hydroxy-mifepristone Qualitatively detected
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Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of mifepristone

in human liver microsomes.

Objective: To determine the rate of disappearance of mifepristone and the formation of its

metabolites in the presence of human liver microsomes.

Materials:

Human liver microsomes (HLMs)

Mifepristone

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Phosphate buffer (e.g., 0.1 M, pH 7.4)

Acetonitrile (for quenching)

Internal standard for LC-MS/MS analysis

Procedure:

Prepare a stock solution of mifepristone in a suitable organic solvent (e.g., methanol or

DMSO).

Pre-warm a suspension of human liver microsomes in phosphate buffer at 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system and mifepristone

to the microsome suspension.

Incubate the reaction mixture at 37°C with gentle shaking.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction

mixture.
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Quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an

internal standard.

Centrifuge the samples to precipitate proteins.

Analyze the supernatant for the presence of mifepristone and its metabolites using a

validated LC-MS/MS method.

The following diagram illustrates a typical experimental workflow for an in vitro metabolism

study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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